molecular formula C17H25NO4 B2823354 N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1351650-62-8

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2823354
CAS No.: 1351650-62-8
M. Wt: 307.39
InChI Key: YLGVOSUDLSOGBS-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxyethyl moiety, and a methoxyphenoxyacetamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and hydroxyethyl components. These components are then reacted under controlled conditions to form the final compound. Common synthetic routes include:

  • Esterification: Reacting cyclohexanol with ethylene oxide to form 2-cyclohexyl-2-hydroxyethyl ether.

  • Phenol Derivatization: Reacting 3-methoxyphenol with chloroacetic acid to form 3-methoxyphenoxyacetic acid.

  • Amide Formation: Coupling the hydroxyethyl ether with the 3-methoxyphenoxyacetic acid using coupling agents like DCC (Dicyclohexylcarbodiimide) to form the final amide product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove oxygen functionalities, resulting in simpler derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Cyclohexanone, cyclohexanoic acid.

  • Reduction Products: Cyclohexylamine, cyclohexanol.

  • Substitution Products: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide is explored for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its structural features suggest it could interact with biological targets involved in pain and inflammation pathways.

Industry: In the industrial sector, this compound can be used in the production of surfactants, polymers, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • N-Cyclohexyl-N'- (2-hydroxyethyl)urea: Similar structure but lacks the methoxyphenoxy group.

  • 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide: Similar backbone with variations in functional groups.

Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide stands out due to its unique combination of cyclohexyl, hydroxyethyl, and methoxyphenoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatile structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-21-14-8-5-9-15(10-14)22-12-17(20)18-11-16(19)13-6-3-2-4-7-13/h5,8-10,13,16,19H,2-4,6-7,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVOSUDLSOGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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